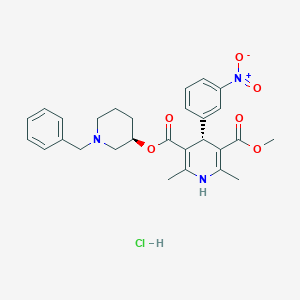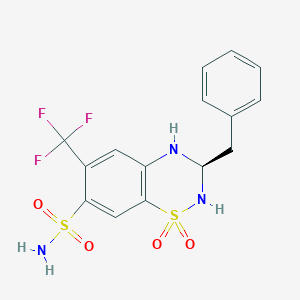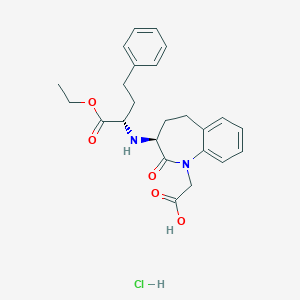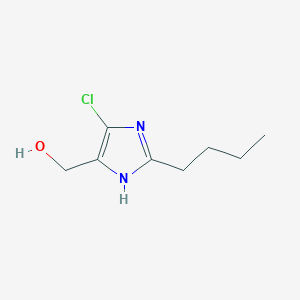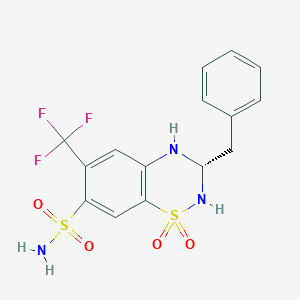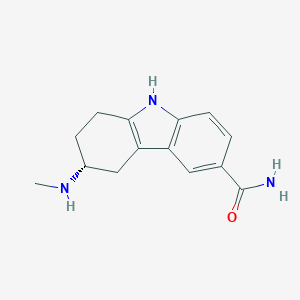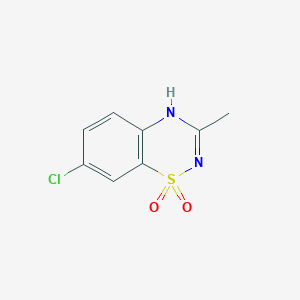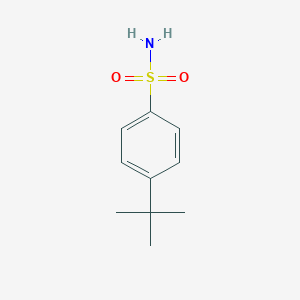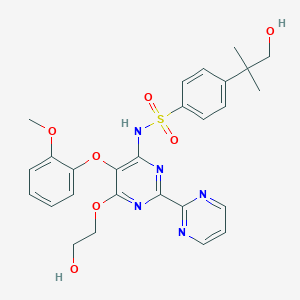![molecular formula C8H14N4O6 B193223 N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide CAS No. 65126-88-7](/img/structure/B193223.png)
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide is a compound characterized by its complex structure and unique chemical properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine, due to its specific molecular interactions and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide generally involves multi-step organic reactions. Typical synthetic routes include nucleophilic substitution and condensation reactions. The reaction conditions may require controlled temperature, pH, and the presence of catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production methods of this compound often rely on large-scale chemical synthesis techniques. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to maintain purity and yield. The scale-up process from laboratory to industrial production involves optimizing reaction parameters and ensuring cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxo derivatives.
Reduction: : This compound can be reduced to form amine derivatives.
Substitution: : It participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and organic halides (for substitution) are commonly used. The reaction conditions often involve solvents like ethanol or dichloromethane, controlled temperature, and pressure to facilitate these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo-compounds, reduction may produce amines, and substitution can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide has a wide range of scientific research applications, including:
Chemistry: : Used as a reagent and intermediate in organic synthesis and material science.
Biology: : Studied for its potential role in enzymatic reactions and as a model compound for biochemical research.
Medicine: : Investigated for its pharmacological properties and potential therapeutic effects in treating certain diseases.
Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide exerts its effects involves specific molecular interactions with biological targets. It can bind to enzymes and receptors, altering their activity and inducing biochemical pathways. The compound's structure allows it to interact with multiple molecular targets, influencing various physiological and biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide stands out due to its unique combination of functional groups and reactivity.
Similar Compounds
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]ureido]formamide
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]acetaldehyde
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]acetic acid
Properties
CAS No. |
65126-88-7 |
|---|---|
Molecular Formula |
C8H14N4O6 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
N-[N-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]carbamimidoyl]formamide |
InChI |
InChI=1S/C8H14N4O6/c9-7(10-2-14)12-8(17)11-6-5(16)4(15)3(1-13)18-6/h2-6,13,15-16H,1H2,(H4,9,10,11,12,14,17) |
InChI Key |
KLSAIGPSXJMERX-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)NC(=O)NC(=NC=O)N)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N(/C=N/NC=O)C(=O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)NC(=N)NC=O)O)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


